

# Cross-Validation of Analytical Data: A Comparative Guide to 2-Benzylaziridine and Benzylamine

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## Compound of Interest

Compound Name: 2-Benzylaziridine

Cat. No.: B081543

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In the landscape of synthetic chemistry and drug development, the accurate identification and characterization of heterocyclic compounds are paramount. This guide provides a comprehensive cross-validation of analytical data for **2-Benzylaziridine**, a valuable synthetic intermediate, by comparing its spectral data with that of a structurally related primary amine, Benzylamine. The following sections present a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols employed for these analyses.

## Comparative Analytical Data

The analytical data for **2-Benzylaziridine** and Benzylamine are summarized below. These tables facilitate a direct comparison of their key spectral features.

### <sup>1</sup>H NMR Data

Parameter	2-Benzylaziridine (Predicted)	Benzylamine (Observed)
Solvent	CDCl <sub>3</sub>	CDCl <sub>3</sub>
Frequency	400 MHz	400 MHz
Chemical Shift (δ) / ppm	7.25-7.40 (m, 5H, Ar-H), 2.85 (dd, 1H, CH <sub>2</sub> -Ph), 2.65 (dd, 1H, CH <sub>2</sub> -Ph), 2.30 (m, 1H, CH-N), 1.80 (d, 1H, CH <sub>2</sub> -N), 1.40 (d, 1H, CH <sub>2</sub> -N), 1.25 (s, 1H, NH)	7.20-7.35 (m, 5H, Ar-H), 3.85 (s, 2H, CH <sub>2</sub> -Ph), 1.45 (s, 2H, NH <sub>2</sub> )

### <sup>13</sup>C NMR Data

Parameter	2-Benzylaziridine (Predicted)	Benzylamine (Observed)
Solvent	CDCl <sub>3</sub>	CDCl <sub>3</sub>
Frequency	100 MHz	100 MHz
Chemical Shift (δ) / ppm	139.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 40.0 (CH <sub>2</sub> -Ph), 35.0 (CH-N), 32.0 (CH <sub>2</sub> -N)	143.5 (Ar-C), 128.6 (Ar-CH), 127.2 (Ar-CH), 126.9 (Ar-CH), 46.4 (CH <sub>2</sub> )

### IR Spectroscopy Data

Parameter	2-Benzylaziridine (Predicted)	Benzylamine (Observed)
Sample Phase	Neat Liquid	Neat Liquid
Wavenumber (cm <sup>-1</sup> )	3280 (N-H stretch), 3060, 3030 (Ar C-H stretch), 2990, 2920 (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 1250 (C-N stretch), 880 (Aziridine ring deformation), 740, 700 (Ar C-H bend)	3360, 3280 (N-H stretch, doublet), 3062, 3027 (Ar C-H stretch), 2925, 2855 (Aliphatic C-H stretch), 1605, 1495, 1454 (Ar C=C stretch), 1619 (N-H bend), 735, 696 (Ar C-H bend)

## Mass Spectrometry Data

Parameter	2-Benzylaziridine	Benzylamine
Ionization Mode	Electron Ionization (EI)	Electron Ionization (EI)
Molecular Ion (M <sup>+</sup> )	m/z 133	m/z 107
Key Fragments (m/z)	132, 104, 91 (base peak), 77, 65, 56	106 (base peak), 79, 77, 51

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Spectroscopy:

- Spectrometer: Bruker Avance 400 MHz
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 20 ppm
- Temperature: 298 K

<sup>13</sup>C NMR Spectroscopy:

- Spectrometer: Bruker Avance 100 MHz
- Pulse Program: zgpg30 (proton decoupled)

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Temperature: 298 K

## Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A single drop of the neat liquid sample was placed directly onto the diamond crystal of an ATR-FTIR spectrometer.

Data Acquisition:

- Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory
- Spectral Range: 4000-450  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 4
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A 1 mg/mL solution of the analyte was prepared in dichloromethane.

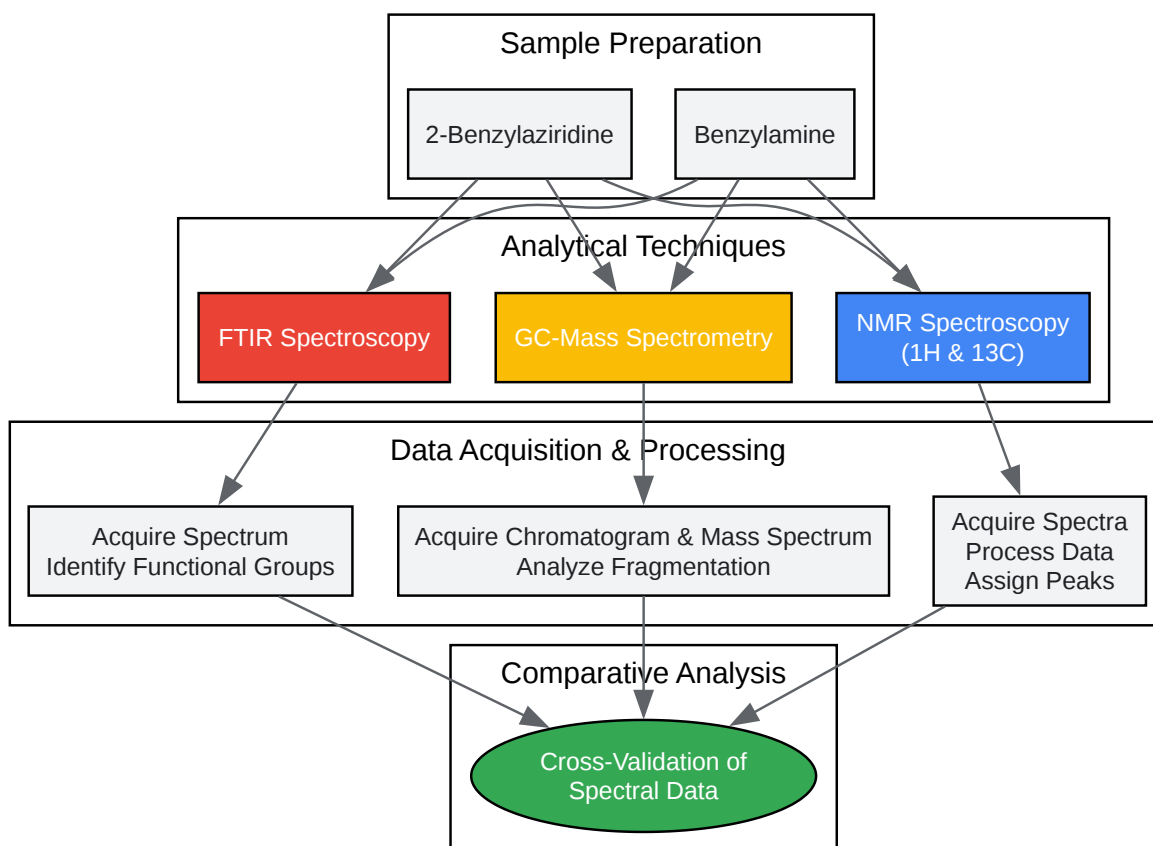
Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890A GC system
- Mass Spectrometer: Agilent 5975C MSD
- Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness)
- Inlet Temperature: 250°C

- Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C

## Visualization of Analytical Workflow

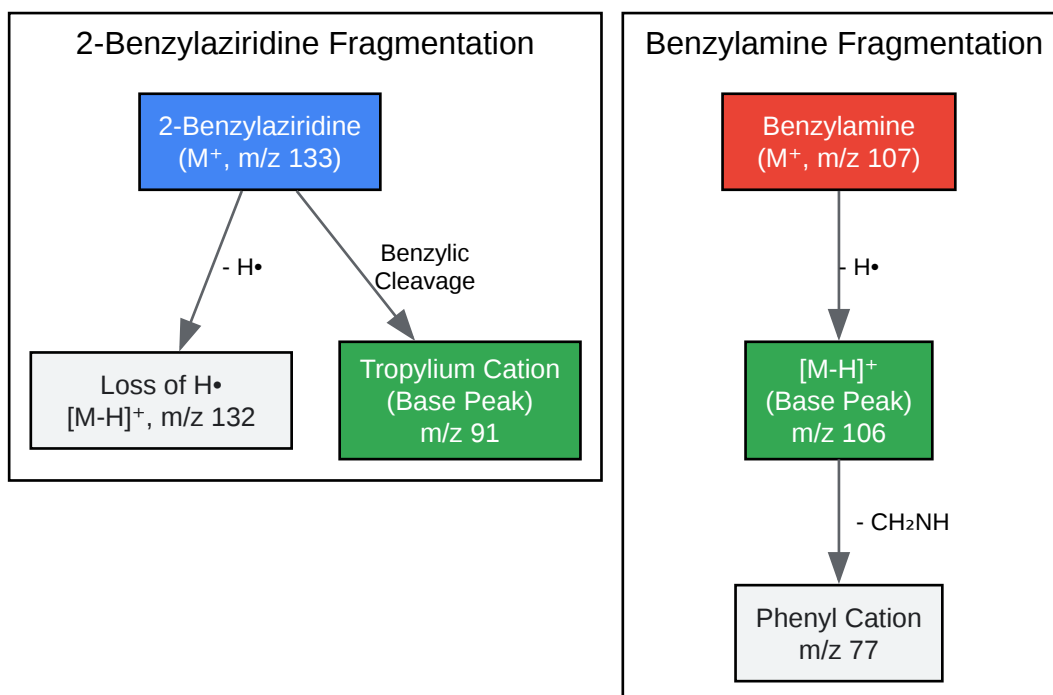
The logical workflow for the cross-validation of analytical data is depicted in the following diagram.



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## Analytical Data Cross-Validation Workflow

The following diagram illustrates the key signaling pathways in mass spectrometry fragmentation for both molecules, highlighting the formation of the characteristic base peaks.

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## Key Mass Spectrometry Fragmentation Pathways

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